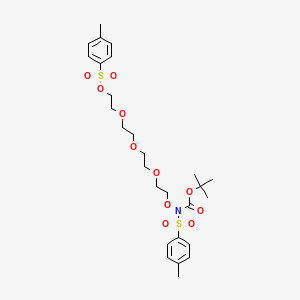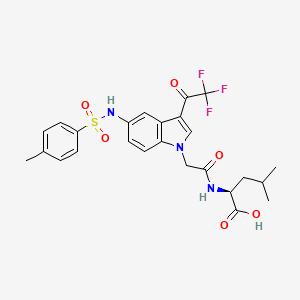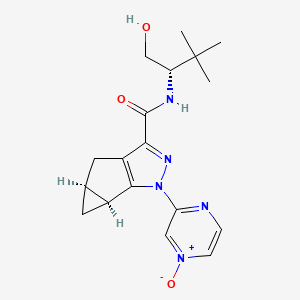
Olorinab
Overview
Description
Mechanism of Action
Olorinab, also known as 1H-Cyclopropa(4,5)cyclopenta(1,2-c)pyrazole-3-carboxamide, is a potent and selective cannabinoid CB2 receptor agonist . It is being developed by Arena Pharmaceuticals for the treatment of gastrointestinal pain associated with Crohn’s disease and irritable bowel syndrome .
Target of Action
The primary target of this compound is the cannabinoid CB2 receptor . This receptor plays a crucial role in the modulation of pain and inflammation in the body .
Mode of Action
This compound acts as a full agonist at the CB2 receptor . By binding to this receptor, it triggers a series of intracellular events that lead to the modulation of pain and inflammation .
Biochemical Pathways
The activation of the CB2 receptor by this compound leads to the inhibition of certain pain pathways, resulting in antinociceptive actions in visceral sensory pathways . This means it can reduce the sensitivity to painful stimuli, particularly in the context of inflammatory bowel diseases and irritable bowel syndrome .
Pharmacokinetics
This compound is orally active and peripherally selective . It has been observed to have dose-proportional increases in exposure from 25 to 100 mg, with minimal accumulation at both doses . The mean time to reach peak plasma concentrations is approximately 1.5 hours .
Result of Action
This suggests that this compound can effectively reduce abdominal pain associated with these conditions .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of inflammation in conditions like IBD and IBS can enhance the sensitivity of the CB2 receptors to this compound, thereby increasing its efficacy . .
Biochemical Analysis
Biochemical Properties
Olorinab has been shown to interact with the cannabinoid CB 2 receptor . As a potent and selective agonist of this receptor, it can bind to it and activate it, leading to a series of biochemical reactions within the cell
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce visceral hypersensitivity in animal models of inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS), but not in healthy controls . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the cannabinoid CB 2 receptor . As a potent and selective agonist, this compound binds to this receptor and activates it, leading to changes in cell signaling and potentially gene expression . The exact details of these molecular interactions and their downstream effects are still being researched.
Temporal Effects in Laboratory Settings
In a phase 2a study, patients with quiescent to mildly active Crohn’s disease received this compound for 8 weeks . The study found that this compound was well-tolerated and led to an improvement in abdominal pain scores . This suggests that this compound has a stable effect over time in a laboratory setting.
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce visceral hypersensitivity The effects of different dosages of this compound in these models are still being studied
Metabolic Pathways
As a cannabinoid CB 2 receptor agonist, it is likely that this compound interacts with enzymes and cofactors involved in the metabolism of cannabinoids
Transport and Distribution
As a cannabinoid CB 2 receptor agonist, it is likely that this compound interacts with transporters or binding proteins that are involved in the movement of cannabinoids within the cell
Subcellular Localization
As a cannabinoid CB 2 receptor agonist, it is likely that this compound is localized to the same areas of the cell as the CB 2 receptor
Chemical Reactions Analysis
Olorinab undergoes various chemical reactions, primarily involving its interaction with cannabinoid receptors. The types of reactions it undergoes include:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, altering the functional groups present in the compound.
Substitution: Substitution reactions may involve the replacement of certain functional groups with others, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Olorinab has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is studied for its unique chemical properties and interactions with cannabinoid receptors.
Biology: It is used in research to understand the biological pathways and mechanisms involved in pain modulation.
Comparison with Similar Compounds
Olorinab is unique in its high selectivity for the cannabinoid receptor type 2, which distinguishes it from other similar compounds. Some similar compounds include:
MDMB-FUBINACA: An agonist at both cannabinoid receptor type 1 and type 2.
NESS-040C5: Another compound with similar structure but different receptor selectivity.
Tedalinab: A compound with similar therapeutic applications but different chemical properties.
This compound’s uniqueness lies in its high selectivity for the cannabinoid receptor type 2 and its potential for treating gastrointestinal pain without significant central nervous system effects .
Properties
IUPAC Name |
(2S,4S)-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-18(2,3)13(9-24)20-17(25)15-12-7-10-6-11(10)16(12)23(21-15)14-8-22(26)5-4-19-14/h4-5,8,10-11,13,24H,6-7,9H2,1-3H3,(H,20,25)/t10-,11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQLTBPYZSGBA-GMXVVIOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)NC(=O)C1=NN(C2=C1CC3C2C3)C4=NC=C[N+](=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CO)NC(=O)C1=NN(C2=C1C[C@H]3[C@@H]2C3)C4=NC=C[N+](=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268881-20-4 | |
| Record name | (4aS,5aS)-4,4a,5,5a-Tetrahydro-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-1-(4-oxido-2-pyrazinyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268881-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olorinab [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268881204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olorinab | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14998 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OLORINAB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581F7DFA9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
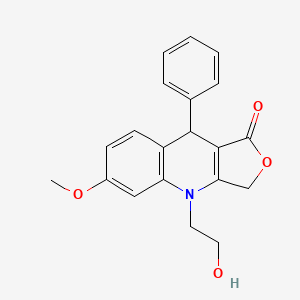


![(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B609669.png)
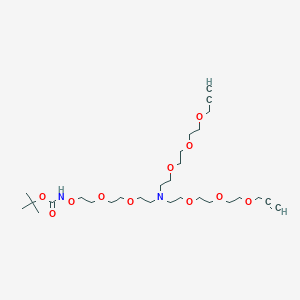
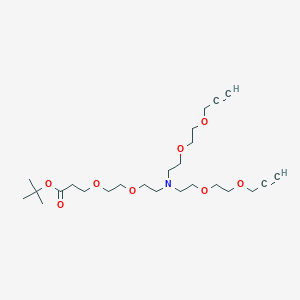

![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)
